molecular formula C9H5N3O2S2 B2878707 2-Thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole-6-carboxylic acid CAS No. 1368789-84-7

2-Thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole-6-carboxylic acid

Cat. No.: B2878707
CAS No.: 1368789-84-7
M. Wt: 251.28
InChI Key: DXSJRQHKBZLSRO-UHFFFAOYSA-N
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Description

Thiazolo[3,2-b][1,2,4]triazole derivatives are a class of compounds that have been studied for their potential biological activities . They are part of a larger group of compounds known as azoles, which are five-membered aromatic compounds containing at least two nitrogen atoms . These compounds have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Scientific Research Applications

Synthesis and Biological Activities

Microwave-Assisted Synthesis and Biological Activities A study by Başoğlu et al. (2013) involved the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, investigating their antimicrobial, antilipase, and antiurease activities. Some synthesized compounds demonstrated good to moderate antimicrobial activity against test microorganisms, with notable antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles Research by Atta et al. (2011) on the synthesis of 2-Amino-5-(2-aryl-2H-1,2,3-triazol-4-yl)-1,3,4-thiadiazoles revealed their slight to moderate activity against microorganisms such as Staphylococcus aureus and Escherichia coli, highlighting their potential as antibacterial agents (Atta, Farahat, Ahmed, & Marei, 2011).

Synthesis and Characterization of Thiophene-Containing Compounds Mabkhot et al. (2017) synthesized novel thiophene-containing compounds, demonstrating their potential as promising antibacterial and antifungal agents, particularly against gram-negative bacteria and fungi. This research underscores the therapeutic potential of thiophene derivatives in combating infectious diseases (Mabkhot, Al-showiman, Soliman, Ghabbour, AlDamen, & Mubarak, 2017).

Antimicrobial and Antioxidant Activities

Synthesis of Heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] Thiadiazole Derivatives as Antimicrobial Agents A study by Sahu, Ganguly, and Kaushik (2014) on the synthesis of 6-aryl-3(3,4–dialkoxyphenyl)-[1,2,4]triazole [3,4-b][1,3,4] thiadiazole derivatives demonstrated their potential antimicrobial activity against a variety of microorganisms, suggesting their use as antimicrobial agents (Sahu, Ganguly, & Kaushik, 2014).

Anticancer Evaluation of Thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones Research by Tozkoparan et al. (1999) focused on the synthesis and anti-inflammatory activity evaluation of Thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their Michael Addition Products, showcasing the medicinal chemistry potential of thiazole derivatives in anti-inflammatory drug development (Tozkoparan, Kılcıgilb, Ertanb, Ertana, Kelicen, & Demirdamar, 1999).

Properties

IUPAC Name

2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2S2/c13-8(14)5-4-16-9-10-7(11-12(5)9)6-2-1-3-15-6/h1-4H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSJRQHKBZLSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=CSC3=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368789-84-7
Record name 2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazole-6-carboxylic acid
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